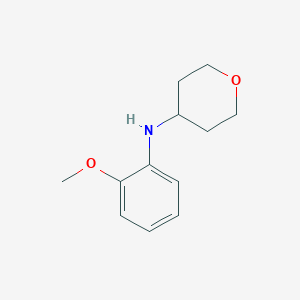

N-(2-methoxyphenyl)oxan-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H17NO2/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3 |

InChI Key |

AYVOQPUMWWXPPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2CCOCC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.

Elucidation of Substitution Patterns via ¹H NMR

The ¹H NMR spectrum of N-(2-methoxyphenyl)oxan-4-amine provides critical information for confirming the substitution pattern of the aromatic ring and the structure of the oxane moiety. The aromatic region of the spectrum is expected to show four distinct signals corresponding to the protons on the 2-methoxyphenyl group. These protons, due to their differing electronic environments and coupling interactions with neighboring protons, typically appear as multiplets. For instance, in structurally similar N-aryl compounds, aromatic protons exhibit predictable splitting patterns and chemical shifts. libretexts.orggoogle.com The proton ortho to the methoxy (B1213986) group and meta to the amine would likely appear as a doublet of doublets, as would the other aromatic protons, with coupling constants characteristic of ortho and meta relationships.

A sharp singlet in the downfield region of the aliphatic part of the spectrum would correspond to the three protons of the methoxy (–OCH₃) group. google.com The protons of the oxane ring would present as a set of complex multiplets. The proton at the C4 position, bonded to the nitrogen, would be shifted downfield compared to the other ring protons due to the deshielding effect of the adjacent amine. The remaining protons on the oxane ring (at C2, C3, C5, and C6) would likely appear as overlapping multiplets. The integration of these signals would confirm the number of protons in each chemical environment. A broad singlet, which may exchange with D₂O, would be indicative of the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | Multiplet |

| Methoxy-H (OCH₃) | ~3.8 | Singlet |

| Oxane-H (C4-H) | 3.5 - 4.0 | Multiplet |

| Oxane-H (other) | 1.5 - 2.2, 3.6 - 4.1 | Multiplets |

Carbon Skeleton Analysis using ¹³C NMR

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in this compound and information about their chemical environment. The spectrum is expected to display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

The aromatic region will show six signals. The carbon atom bearing the methoxy group (C2') and the carbon atom attached to the nitrogen (C1') are readily identified by their characteristic chemical shifts. The remaining four aromatic carbons will have shifts influenced by the electronic effects of the methoxy and amino substituents. google.com The methoxy carbon itself will appear as a single peak in the aliphatic region, typically around 55 ppm. google.com

Within the oxane ring, the carbon atom bonded to the nitrogen (C4) will be the most downfield of the ring carbons. The carbons adjacent to the oxygen atom (C2 and C6) will also be shifted downfield relative to the C3 and C5 carbons. Data from analogous compounds supports these predicted chemical shift ranges. wikipedia.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-OR) | 145 - 150 |

| Aromatic C (C-N) | 135 - 140 |

| Aromatic C (CH) | 110 - 125 |

| Methoxy C (OCH₃) | ~55 |

| Oxane C (C4) | 45 - 55 |

| Oxane C (C2, C6) | 65 - 70 |

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

While ¹D NMR spectra establish the basic connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly valuable for determining the through-space proximity of protons, which can help in assigning the stereochemistry and preferred conformation of the molecule, such as whether the N-(2-methoxyphenyl) group adopts an axial or equatorial position on the oxane ring. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Measurement

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like amines. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of this ion, allowing for the confirmation of the elemental formula, C₁₂H₁₇NO₂. The observation of a protonated molecule at m/z 208.1332 would correspond to the expected molecular formula. libretexts.org

Fragmentation Pathways of N-Aryl-Oxan-4-amines

Under collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the protonated this compound molecule would undergo characteristic fragmentation. The most prominent fragmentation pathway for amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

In this case, fragmentation of the oxane ring is expected. The primary fragmentation would likely involve the cleavage of the C4-C3 (or C4-C5) bond and the C-N bond, leading to the formation of a stable, resonance-delocalized radical cation corresponding to the N-(2-methoxyphenyl) moiety and the loss of the oxane ring fragment. The analysis of these fragments provides conclusive evidence for the identity of the substituents on the amine nitrogen.

Table 3: Predicted Major Mass Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 208 | Protonated molecular ion |

| [M - C₅H₉O]⁺ | 123 | Loss of the oxane ring via α-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For a molecule with the complexity of this compound, the IR spectrum is expected to show a combination of stretches and bends for its amine, ether, and aromatic components.

Table 1: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| N-H (Amine) | 3300-3500 | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-2960 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-N | 1080-1360 | Stretch |

| C-O (Ether) | 1000-1300 | Stretch |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Insights

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, hydrogen bonding involving the amine group is expected to be a dominant force. The amine can act as a hydrogen bond donor, while the oxygen atoms of the oxane ring and the methoxy group can act as acceptors.

Studies on similar structures, such as 2-amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reveal the presence of both intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute significantly to the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical properties. The investigation of polymorphism in related compounds, such as Tris(2-methoxyphenyl)bismuthine, has shown that different crystal phases can be obtained depending on the crystallization conditions, such as recrystallization from a melt versus a solution. nih.gov This suggests that this compound may also exhibit polymorphism, and its crystallization process could be tailored to produce specific crystalline forms.

Table 2: Crystallographic Data for a Related Compound: Tris(2-methoxyphenyl)bismuthine Polymorph nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Molecules in Asymmetric Unit | 1 |

Microscopic Techniques for Material Characterization (e.g., SEM for surface morphology)

Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the surface morphology of a material at the micro-scale. While no specific SEM images for this compound were found, this technique would be instrumental in characterizing the size, shape, and surface features of its crystalline particles. Such information is crucial for understanding the material's handling and processing characteristics.

Theoretical and Computational Chemistry Studies of N 2 Methoxyphenyl Oxan 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. nih.gov These calculations form the basis for predicting where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For N-(2-methoxyphenyl)oxan-4-amine, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenylamine moiety, specifically on the nitrogen atom and the aromatic ring, which are regions of high electron density. The LUMO would likely be distributed over the phenyl ring, representing the most favorable region for accepting an electron. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations, such as those using the B3LYP functional with a 6-311G basis set, are commonly employed for such analyses. researchgate.net

Illustrative FMO Data for this compound

This table presents hypothetical but typical values for a molecule of this type, as specific experimental or calculated data for this compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | Indicates chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas signify negative electrostatic potential (electron-rich), while blue areas indicate positive potential (electron-poor), with intermediate colors like green representing neutral potential. researchgate.net

For this compound, the MEP would show the most negative potential (red) concentrated around the oxygen atoms of the methoxy (B1213986) group and the oxane ring, as well as the nitrogen atom, due to the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the amine nitrogen (N-H) would exhibit a region of positive potential (blue), making it a likely site for nucleophilic interaction and hydrogen bonding. nih.govresearchgate.net

Conformational Analysis of the Tetrahydropyran (B127337) Ring and Methoxy-Substituted Phenyl Moiety

Computational methods such as ab initio and DFT are used to calculate the potential energy of different conformations to identify the most stable, low-energy structures (energy minima). For this compound, the key conformational features include the chair conformation of the oxane (tetrahydropyran) ring and the orientation of the N-aryl substituent.

The bulky N-(2-methoxyphenyl) group can adopt either an axial or an equatorial position on the tetrahydropyran ring. Generally, for substituted cyclohexanes and related heterocycles, the equatorial conformation is significantly more stable due to reduced steric hindrance. researchgate.net Therefore, it is highly probable that the equatorial conformer of this compound is the global minimum energy structure. Further conformational variability arises from the rotation around the C(phenyl)-N bond and the C(phenyl)-O(methoxy) bond.

Illustrative Relative Energies of Key Conformers

This table presents hypothetical but representative energy differences. Specific calculated data for this compound is not available.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Equatorial Chair | 0.00 | Most stable conformer, reference energy |

| Axial Chair | +2.5 | Higher energy due to 1,3-diaxial steric interactions |

| Twist-Boat | +5.5 | Transition state or high-energy intermediate |

The interconversion between different conformations of the tetrahydropyran ring, such as from one chair form to another, does not occur by simple rotation. Instead, it follows a complex path known as a pseudorotational pathway. aip.org For a six-membered ring, this pathway typically involves higher-energy intermediates like twist-boat and boat conformations. aip.org

Starting from the stable equatorial chair conformation, the ring can flip to the less stable axial chair conformation. This process requires passing through a high-energy transition state, making the chair-flip a relatively slow process at room temperature. Understanding these pathways is crucial for comprehending the molecule's flexibility. aip.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. researchgate.net An MD simulation would model the movements of every atom in this compound, often including surrounding solvent molecules (e.g., water) to mimic physiological or experimental conditions. nih.gov

An MD simulation could reveal:

The stability of the predicted lowest-energy conformer over time.

The frequency and pathways of conformational changes, such as the chair-flip of the oxane ring.

The specific interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds between the amine N-H or ether oxygens and water. This is crucial for understanding the molecule's solubility and how it interacts within a biological environment.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, these computational approaches can provide a detailed understanding of its structural and electronic characteristics, which are directly related to its spectroscopic signatures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding tensors, from which chemical shifts can be derived. irjet.netnih.gov This method, often used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), has been shown to provide reliable predictions for a variety of organic molecules. nih.govnih.gov To enhance the accuracy of these predictions and account for systematic errors, the calculated isotropic shielding values are often scaled through linear regression analysis against experimental data for similar compounds. youtube.com For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons of the methoxyphenyl group, the protons of the oxane ring, and the amine proton. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by factors such as the electron-donating methoxy group and the electronegative nitrogen and oxygen atoms.

Similarly, the prediction of infrared (IR) frequencies through computational methods provides valuable information about the vibrational modes of a molecule. irjet.netlongdom.org DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other approximations inherent in the theoretical model. irjet.net For this compound, the predicted IR spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. These would include N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic parts, C-O-C stretching of the ether in the oxane ring and the methoxy group, and C-N stretching vibrations.

Below are tables with hypothetical predicted spectroscopic data for this compound, based on typical values obtained from DFT calculations for analogous functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OCH₃) | 6.85 - 7.00 | 110.0 - 112.0 |

| Aromatic CH (meta to OCH₃) | 6.90 - 7.10 | 120.0 - 123.0 |

| Aromatic CH (para to OCH₃) | 6.80 - 6.95 | 115.0 - 118.0 |

| Aromatic C-OCH₃ | - | 147.0 - 149.0 |

| Aromatic C-NH | - | 138.0 - 140.0 |

| OCH₃ | 3.80 - 3.90 | 55.0 - 56.0 |

| Oxane CH₂ (adjacent to O) | 3.90 - 4.10 | 67.0 - 69.0 |

| Oxane CH₂ (meta to O) | 1.60 - 1.80 | 34.0 - 36.0 |

| Oxane CH-NH | 3.50 - 3.70 | 48.0 - 50.0 |

| NH | 4.50 - 5.50 (broad) | - |

Table 2: Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Aromatic Ring Stretch | 1580 - 1610, 1480 - 1510 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1050 | Medium |

| Asymmetric C-O-C Stretch (Oxane) | 1080 - 1150 | Strong |

Molecular Docking and Simulation Methodologies for Ligand-Receptor Interactions (Purely from a computational/modeling perspective, not biological outcome)

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. impactfactor.orgresearchgate.netacs.org These methods are instrumental in structure-based drug design and in understanding the molecular basis of ligand-receptor interactions. nih.gov The methodologies are purely computational and focus on the physical and chemical complementarity between the ligand and the receptor's binding site.

The process of molecular docking begins with the preparation of the ligand and receptor structures. For the ligand, this compound, this involves generating a 3D conformation, assigning partial charges, and defining rotatable bonds. The receptor structure, often obtained from a protein data bank, requires the removal of water molecules, the addition of hydrogen atoms, and the definition of the binding site or active site. The binding site can be identified based on the location of a co-crystallized ligand or through computational pocket detection algorithms.

Once the ligand and receptor are prepared, a docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses. researchgate.netsemanticscholar.org The scoring function estimates the binding affinity, typically in terms of binding energy (e.g., kcal/mol), by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. unar.ac.id The result of a docking simulation is a set of predicted binding poses ranked by their scores.

Molecular dynamics (MD) simulations can be subsequently employed to refine the docked poses and to study the dynamic stability of the ligand-receptor complex over time. semanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the complex's movements and conformational changes. This allows for a more detailed analysis of the interactions and the flexibility of both the ligand and the receptor.

Table 3: Typical Parameters and Outputs of a Molecular Docking Study for this compound

| Parameter/Output | Description | Example/Typical Value |

| Docking Software | Program used to perform the docking calculations. | AutoDock, Glide, Molegro Virtual Docker |

| Receptor Target | The protein chosen for the docking study. | A hypothetical kinase or G-protein coupled receptor |

| Binding Site Definition | Coordinates defining the center and dimensions of the search space on the receptor. | A grid box centered on a specific amino acid residue. |

| Docking Algorithm | The search algorithm used to generate ligand conformations. | Lamarckian Genetic Algorithm, Iterated Local Search |

| Scoring Function | The mathematical model used to estimate binding affinity. | AMBER-based force field, ChemScore |

| Binding Energy | The predicted free energy of binding for the best pose. | -7.0 to -10.0 kcal/mol |

| Predicted Interactions | Types of non-covalent interactions between the ligand and receptor residues. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

| Root Mean Square Deviation (RMSD) | A measure of the similarity between different docked poses. | < 2.0 Å |

The analysis of the docking results for this compound would involve identifying the most favorable binding pose and the key amino acid residues involved in the interaction. For instance, the amine group and the ether oxygen of the oxane ring could act as hydrogen bond acceptors or donors, while the methoxyphenyl group could engage in hydrophobic or pi-stacking interactions within the binding pocket. These computational insights provide a structural hypothesis for how the molecule might interact with a biological target from a purely modeling perspective.

Chemical Reactivity and Transformation Mechanisms of N 2 Methoxyphenyl Oxan 4 Amine

Oxidation Pathways of the Amine and Methoxy (B1213986) Groups

The oxidation of N-(2-methoxyphenyl)oxan-4-amine can occur at several sites, primarily the secondary amine nitrogen and the activated aromatic ring. The specific outcome is highly dependent on the oxidant and reaction conditions.

The secondary amine group is susceptible to oxidation. In the presence of reagents like hydrogen peroxide (H₂O₂) and a sodium tungstate (B81510) catalyst, secondary amines are readily converted to the corresponding nitrones. chemistrysteps.com For this compound, this would yield N-(2-methoxyphenyl)oxan-4-imine N-oxide. Furthermore, electrochemical oxidation or the use of specific redox catalysts can initiate a one-electron transfer from the amine to form a radical cation, which can lead to various subsequent reactions. byjus.com If the amine is first transformed into a tertiary amine via N-alkylation, oxidation with peroxides or peroxy acids typically yields a stable N-oxide (an azane (B13388619) oxide). libretexts.org

The methoxy-substituted aniline (B41778) moiety is highly activated and prone to oxidation. Strong oxidants can lead to complex product mixtures. Analogous to other methoxyanilines, oxidation with agents like silver oxide or potassium ferricyanide (B76249) can lead to dimerization and cyclization, potentially forming azobenzene (B91143) and phenazine-type structures. researchgate.net The oxidation of the aniline ring often proceeds through quinone imine intermediates. researchgate.net These electrophilic species are transient but can be trapped by nucleophiles or undergo further transformations. byjus.com In some cases, the oxidation can be accompanied by the loss of the methyl group from the methoxy ether linkage. orientjchem.org

Recent developments have focused on catalytic oxidation methods. For instance, oxoammonium-catalyzed systems have been developed for the oxidation of N-substituted amines, which could transform amide or sulfonamide derivatives of the title compound into their corresponding imides. chemrxiv.org

Table 1: Potential Oxidation Reactions and Products

| Starting Moiety | Reagent/Condition | Potential Product Type | Citation |

| Secondary Amine | H₂O₂ / Na₂WO₄ | Nitrone | chemistrysteps.com |

| Secondary Amine | Electrochemical Oxidation | Radical Cation / Iminium Ion | byjus.com |

| Aniline Ring | Alkaline Ferricyanide / Ag₂O | Azobenzene, Phenazine (B1670421) | researchgate.net |

| Aniline Ring | Various Oxidants | Quinone Imine | byjus.comresearchgate.net |

| Methoxy Group | Strong Oxidation | Demethylation | orientjchem.org |

| N-Acyl Derivative | Oxoammonium Catalyst | Imide | chemrxiv.org |

Reduction Reactions of Amide or Other Functionalized Derivatives

While the parent amine is already in a reduced state, its functionalized derivatives, particularly amides, are important substrates for reduction reactions to generate more complex amines. N-acylation of this compound (see section 5.3.2) yields an amide, which can then be reduced.

The most classic and robust method for reducing amides to their corresponding amines is treatment with a powerful hydride-based reducing agent, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), transforming, for example, an N-acetyl derivative back into an N-ethyl amine derivative. The mechanism involves the addition of a hydride to the amide carbonyl, followed by elimination of an aluminate species to form an intermediate iminium ion, which is then reduced by a second equivalent of hydride. masterorganicchemistry.com This method is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com

In recent years, numerous catalytic methods have emerged as milder and more selective alternatives to LiAlH₄. These protocols often use hydrosilanes as the reducing agent in combination with a catalyst.

Metal-Free Catalysis : A combination of tetrabutylammonium (B224687) difluorotriphenylsilicate and a silane (B1218182) can efficiently reduce amides to amines at room temperature. organic-chemistry.org

Transition-Metal Catalysis : Various metal complexes have been shown to catalyze amide reductions. These include yttrium organic-chemistry.org, nickel organic-chemistry.org, and iridium-based catalysts, which can show high efficiency and functional group tolerance. organic-chemistry.org

Table 2: Selected Methods for Reduction of Amide Derivatives

| Reagent System | Amide Type | Product | Key Features | Citation |

| LiAlH₄ then H₂O | Secondary/Tertiary | Amine | Powerful, widely applicable | masterorganicchemistry.com |

| Hydrosilane / Silicate Catalyst | Secondary/Tertiary | Amine | Metal-free, mild conditions | organic-chemistry.org |

| Hydrosilane / Ni Catalyst | Secondary/Tertiary | Amine | Tolerates esters, good for lactams | organic-chemistry.org |

| Hydrosilane / Ir Catalyst | Secondary | Imine or Amine | Stepwise reduction possible | organic-chemistry.org |

Substitution Reactions on the Tetrahydropyran (B127337) and Aryl Rings

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the secondary amine and the methoxy group. Both are powerful ortho-, para-directing groups. chemistrysteps.combyjus.com

The combined directing effects of these groups strongly favor substitution at positions 3 and 5 (ortho and para to the amine, and ortho and para to the methoxy group, respectively). Position 5 is para to the amine and ortho to the methoxy group, while position 3 is ortho to both. These positions are therefore highly nucleophilic.

Halogenation : Reaction with bromine water would likely lead to rapid, uncontrolled polysubstitution, yielding the 3,5-dibromo or even 3,5,X-tribromo derivative, similar to the reaction of aniline which gives 2,4,6-tribromoaniline. byjus.comscribd.com To achieve monosubstitution, the high reactivity of the ring must be tempered. This is typically done by first acylating the amine nitrogen (a "protection" step). The resulting amide group is still an ortho-, para-director but is significantly less activating, allowing for more controlled substitution.

Nitration : Direct nitration with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions would protonate the amine nitrogen, forming an anilinium ion. This -NHR₂⁺ group is a powerful deactivating and meta-directing group, leading to significant amounts of the meta-nitro product. chemistrysteps.combyjus.com Again, protecting the amine as an amide is the standard strategy to achieve para-nitration.

Sulfonation : Reaction with sulfuric acid can lead to the formation of aminobenzene sulfonic acids. The reaction typically yields the para-substituted product as the major isomer. scribd.com

The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile, readily participating in substitution reactions with various electrophiles.

N-Alkylation : The amine can be alkylated by reacting it with alkyl halides in an Sₙ2 reaction. youtube.com However, this reaction is often difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium (B1175870) salt. youtube.com A more controlled method for alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. google.com

N-Acylation : The amine reacts readily with acylating agents like acid chlorides or acid anhydrides to form the corresponding amide derivative. researchgate.netorientjchem.org This reaction is generally high-yielding and serves not only to synthesize new compounds but also as a common strategy to protect the amine group during other transformations (as discussed in 5.3.1). nih.govresearchgate.net Numerous modern, mild methods for N-acylation have been developed, including catalyst-free approaches and those using benzotriazole-activated reagents. orientjchem.orgnih.gov

Cyclization and Rearrangement Reactions of this compound Derivatives

The structure of this compound and its derivatives provides a scaffold for various intramolecular cyclization and rearrangement reactions.

Oxidative Cyclization : As mentioned in section 5.1, the oxidation of related aniline derivatives can lead to intramolecular cyclization to form phenazine heterocycles. researchgate.net This pathway involves the coupling of two oxidized aniline units.

Heterocycle Formation from Derivatives : Functionalized derivatives can be used to construct new heterocyclic rings. For example, a thiosemicarbazide (B42300) derivative, formed by reacting the amine with an isothiocyanate followed by other steps, can undergo cobalt(II)-assisted cyclodesulfurization to yield a 1,3,4-oxadiazole (B1194373) ring. nih.gov Similarly, if the amine were converted into an N-(2-alkynyl)aniline derivative, it could undergo electrophile-induced 6-endo-dig cyclization to form substituted quinolines. nih.gov

N- to C-Alkylation Rearrangement : Under certain conditions, an initial N-alkylation product can undergo rearrangement. For example, anilines alkylated with ortho-quinone methides have been shown to rearrange from the initial N-alkylated product to the thermodynamically more stable para-C-alkylated product, likely proceeding through a reversible N-alkylation step. acs.org

Catalytic Transformations Involving the this compound Moiety

Catalysis plays a pivotal role in transformations involving the this compound core, enabling reactions that would otherwise be difficult and providing pathways with high selectivity and efficiency.

Catalytic C-N Cross-Coupling : While often used to synthesize the title compound itself, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a cornerstone of modern amine chemistry. These reactions couple an aryl halide with an amine and demonstrate the reactivity of the amine moiety under catalytic conditions. Advanced catalyst systems allow these couplings to proceed with very low catalyst loadings and tolerate a wide range of functional groups. nih.gov

Catalytic Reduction and Oxidation : As detailed in sections 5.2 and 5.1, many modern methods for the reduction of amide derivatives and the oxidation of the amine group rely on transition-metal or organocatalysts. Examples include iridium-catalyzed amide reductions organic-chemistry.org and oxoammonium-catalyzed oxidations. chemrxiv.org

Catalytic Cyclizations : Metal catalysts are often key in facilitating cyclization reactions. For instance, a Co(II) salt can act as a Lewis acid to promote the cyclization of a thiosemicarbazide into an oxadiazole with the elimination of H₂S. nih.gov

Investigation of Reaction Intermediates and Transition States

A comprehensive investigation into the reaction intermediates and transition states of this compound has not been reported in the peer-reviewed scientific literature. Data from computational modeling or spectroscopic studies that would provide insight into the specific energetic and structural details of its reaction pathways is currently unavailable.

No Published Research Found for this compound in Advanced Chemical Synthesis

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no specific published research on the chemical compound This compound corresponding to the detailed applications in advanced chemical synthesis as requested. Searches for its use as a chiral auxiliary, a ligand in transition metal catalysis, or as a precursor for complex organic and heterocyclic molecules did not yield any dedicated studies.

While the synthesis of related structures and the general applications of similar functional groups are documented, there is a notable absence of literature focusing on the specific properties and applications of this compound. This indicates that the compound may be a novel entity that has not yet been synthesized or characterized, or its properties in the requested contexts have not been investigated and published in peer-reviewed literature.

The constituent parts of the molecule, namely the 2-methoxyphenylamine and the oxan-4-amine moieties, are known classes of compounds. For instance, various derivatives of tetrahydropyran amines are commercially available and utilized as building blocks in medicinal chemistry and materials science. Similarly, substituted anilines are common precursors and ligands in organic synthesis. However, the specific combination and resulting properties of this compound remain unexplored in the scientific domain.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, or discussions on its role in:

Asymmetric Synthesis as a Chiral Auxiliary: There is no information on its ability to control stereochemistry in chemical reactions.

Transition Metal Catalysis and Coordination Chemistry: No studies on the synthesis, characterization, or catalytic activity of its metal complexes were found.

Use as a Precursor for Complex Molecules: There are no documented examples of this compound being used as a building block for polycyclic or unique heterocyclic systems.

Future research may explore the synthesis and properties of this compound, potentially revealing applications in the areas outlined. However, at present, the scientific community has not published any findings on this specific compound.

Applications in Advanced Chemical Synthesis

Synthesis of N-(2-Methoxyphenyl)oxan-4-amine Analogs and Derivatives for Structure-Reactivity Relationship Studies

The exploration of structure-reactivity relationships (SAR) is a cornerstone of modern chemical synthesis and drug discovery, providing critical insights into how molecular structure influences chemical behavior and biological activity. For the this compound scaffold, the synthesis of a diverse library of analogs and derivatives is paramount to understanding its chemical properties and potential applications. The systematic modification of this core structure allows for a detailed investigation of how changes in steric and electronic features impact its reactivity in various chemical transformations.

The tetrahydropyran (B127337) (oxan) ring is a prevalent feature in numerous natural products and bioactive molecules, making its derivatives, such as aminotetrahydropyrans, attractive targets for synthetic chemists. nih.gov The synthesis of analogs of this compound can be approached through several modern synthetic strategies, with a key focus on methods that allow for the late-stage functionalization of the core structure. This approach is highly efficient for generating chemical diversity from a common intermediate.

A particularly powerful method for creating a variety of N-aryl-aminotetrahydropyran derivatives is through palladium-catalyzed C-H bond functionalization. nih.gov This strategy enables the direct arylation of the aminotetrahydropyran core with a range of aryl halides. For instance, the γ-methylene C-H arylation of an appropriate aminotetrahydropyran precursor can be achieved using a Pd(II) catalyst. This reaction is compatible with a variety of functional groups on the aryl iodide, including methoxy (B1213986), trifluoromethyl, and cyano groups, allowing for the synthesis of a wide array of analogs with different electronic properties. nih.gov The subsequent N-alkylation or N-arylation of the primary amine can further expand the chemical space of the synthesized library.

Another synthetic avenue involves the construction of the substituted tetrahydropyran ring itself. For example, the synthesis of 4-aminotetrahydropyran-2-ones has been achieved from isoxazoline (B3343090) 2-oxides, demonstrating a method to build the core heterocyclic structure with an amino functionality at the C4 position. rsc.org While this leads to a lactone rather than a simple oxane, it highlights the synthetic accessibility of related scaffolds. The reduction of the lactone and subsequent N-arylation could provide an alternative route to the target analogs.

To systematically study the structure-reactivity relationships, a library of analogs of this compound can be synthesized, focusing on modifications at three key positions: the methoxy group on the phenyl ring, the aromatic ring itself, and the nitrogen atom of the amine. The reactivity of these analogs can then be assessed in various chemical reactions, such as N-acylation, N-alkylation, or participation in coupling reactions. The outcomes of these reactions, including yield and reaction rate, provide quantitative data for the SAR study.

Below is a representative, illustrative data table of potential analogs and a theoretical assessment of their reactivity in a standard N-acylation reaction with acetic anhydride. The predicted reactivity is based on established principles of organic chemistry, where electron-donating groups on the aniline (B41778) moiety are expected to increase the nucleophilicity of the amine and thus enhance its acylation reactivity, while electron-withdrawing groups are expected to decrease it.

| Analog | Modification | Predicted Reactivity in N-Acylation |

|---|---|---|

| N-(2,4-dimethoxyphenyl)oxan-4-amine | Additional methoxy group (electron-donating) on the phenyl ring | Higher |

| This compound | Parent Compound | Baseline |

| N-(2-methoxy-4-nitrophenyl)oxan-4-amine | Nitro group (strong electron-withdrawing) on the phenyl ring | Lower |

| N-(2-methoxyphenyl)-N-methyloxan-4-amine | Methyl group on the amine nitrogen (increased steric hindrance) | Lower |

| N-phenyloxan-4-amine | Removal of the methoxy group | Slightly Lower |

| N-(4-chloro-2-methoxyphenyl)oxan-4-amine | Chloro group (electron-withdrawing) on the phenyl ring | Lower |

The synthesis and systematic evaluation of such a library of analogs provide invaluable data for understanding the chemical behavior of the this compound scaffold. These structure-reactivity relationship studies are crucial for fine-tuning the properties of this compound for specific applications in advanced chemical synthesis, such as the development of novel ligands for catalysis or as building blocks for more complex molecular architectures.

Potential Contributions to Materials Science and Engineering

Incorporation of N-(2-Methoxyphenyl)oxan-4-amine into Polymeric Structures

The this compound molecule possesses a reactive secondary amine group that can serve as a key functional handle for its incorporation into polymeric structures. This can be achieved through various polymerization techniques, leading to either main-chain or side-chain functionalized polymers.

One potential route is through step-growth polymerization . The amine functionality can react with monomers containing two or more complementary reactive groups, such as diacyl chlorides, diisocyanates, or diepoxides. For instance, reaction with a diacyl chloride would lead to the formation of a polyamide, where the this compound unit is integrated into the polymer backbone. The resulting polyamide would possess regularly spaced oxane and methoxyphenyl groups, which could influence the polymer's thermal properties, solubility, and mechanical strength.

Alternatively, the compound can be modified to introduce a polymerizable group, enabling its use in chain-growth polymerization . For example, the secondary amine could be reacted with acryloyl chloride or methacryloyl chloride to produce an acrylamide (B121943) or methacrylamide (B166291) monomer, respectively. This monomer could then undergo radical polymerization to yield a polymer with pendant N-(2-methoxyphenyl)oxan-4-yl groups. The properties of such a polymer would be largely dictated by the nature of these side chains, which could impart specific functionalities like hydrophilicity (due to the oxane ring) and potential for hydrogen bonding.

The incorporation of the oxane ring into a polymer backbone or as a side chain can enhance properties such as:

Flexibility and Solubility: The non-planar, flexible nature of the oxane ring can disrupt polymer chain packing, potentially lowering the glass transition temperature and improving solubility in organic solvents.

Adhesion: The ether oxygen in the oxane ring can participate in hydrogen bonding, which could improve the adhesive properties of the resulting polymer to various substrates.

Biocompatibility: Polymers containing saturated heterocyclic ethers are often explored for biomedical applications due to their potential for biocompatibility.

The methoxyphenyl group also plays a crucial role. The methoxy (B1213986) substituent can influence the electronic properties of the aromatic ring and provide an additional site for hydrogen bonding. Its presence can affect the polymer's refractive index and thermal stability.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Class | Potential Properties Influenced |

| Step-Growth | Diacyl Chloride | Polyamide | Thermal stability, mechanical strength |

| Step-Growth | Diisocyanate | Polyurea | Elasticity, hydrogen bonding network |

| Step-Growth | Diepoxide | Poly(amine-ether) | Adhesion, chemical resistance |

| Chain-Growth (via monomer modification) | Acryloyl Chloride | Polyacrylamide | Hydrophilicity, tunable side-chain functionality |

Supramolecular Assembly and Self-Organization of N-Aryl-Oxan-4-amine Derivatives

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are highly relevant to N-aryl-oxan-4-amine derivatives. The key to their potential in this area lies in the combination of hydrogen bonding capabilities, aromatic interactions, and the conformational flexibility of the oxane ring.

This compound and its derivatives can participate in several types of non-covalent interactions that drive self-assembly:

Hydrogen Bonding: The secondary amine is a potent hydrogen bond donor, while the ether oxygen of the oxane ring and the oxygen of the methoxy group are hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules. These interactions can contribute to the stability of the assembled structures and influence their electronic properties.

The interplay of these forces can lead to the formation of various supramolecular architectures. For example, in the solid state, N-aryl-oxan-4-amine derivatives could crystallize into specific packing arrangements dictated by a network of hydrogen bonds and π-π stacking. In solution, they might form aggregates, micelles, or gels depending on the solvent and concentration. The specific substitution pattern on the aryl ring would significantly influence the geometry and stability of these assemblies. The development of M-based supramolecular assemblies has been observed in diverse forms, including nano- to micromorphological structures, which suggests a potential pathway for N-aryl-oxan-4-amine derivatives as well. nih.gov

Application as a Component in Functional Materials (e.g., Organic Semiconductors, Sensors)

The electronic and structural features of this compound suggest its potential utility as a component in functional organic materials, particularly in the fields of organic electronics and chemical sensing.

Organic Semiconductors:

N-aryl amines are a well-established class of materials used in organic electronics, often as hole-transporting layers in Organic Light Emitting Diodes (OLEDs) and as components of organic photovoltaics. acs.org The nitrogen atom's lone pair of electrons can participate in conjugation with the aromatic π-system, facilitating charge transport. While the saturated oxane ring in this compound disrupts full conjugation through the entire molecule, the N-aryl amine moiety itself can be electronically active.

Sensors:

The amine and ether functionalities in this compound make it a candidate for the development of chemical sensors. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal ions or interact with acidic analytes. Such interactions can lead to a change in the molecule's physical properties, such as its fluorescence or absorbance, which can be used as a sensing signal.

For instance, a fluorescent sensor could be designed by incorporating the this compound moiety into a fluorophore. Binding of an analyte to the amine or ether groups could perturb the electronic structure of the fluorophore, leading to a change in its emission intensity or wavelength. The selectivity of such a sensor could be tuned by modifying the structure of the molecule to create a specific binding pocket for the target analyte. The development of a fluorescent sensor for Co2+ based on a methoxyphenylcycl[3.2.2]azine derivative demonstrates the potential of methoxyphenyl-containing compounds in sensor applications. researchgate.net

Table 2: Potential Functional Material Applications

| Application Area | Relevant Molecular Features | Potential Role of this compound |

| Organic Semiconductors | N-aryl amine, electron-donating methoxy group | Hole-transport material, morphological control agent |

| Chemical Sensors | Lewis basic amine and ether groups, aromatic ring | Analyte recognition site, component of a signal-transducing molecule |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for N-(2-Methoxyphenyl)oxan-4-amine

The synthesis of this compound is not extensively documented, creating an opportunity for the development of novel and efficient synthetic methodologies. The primary disconnection for this molecule is the C-N bond, suggesting two main retrosynthetic pathways: reductive amination and N-arylation.

Future research should focus on optimizing these routes with an emphasis on sustainability and green chemistry principles. wikipedia.orgnih.gov One-pot procedures that combine the synthesis of the amine precursor with the subsequent coupling reaction are highly desirable from an industrial and green chemistry perspective. nih.gov The use of biocatalysts, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), could offer highly stereoselective and environmentally benign alternatives to traditional chemical reductants. rsc.orglookchem.com

Key research objectives in this area include:

Catalyst Development: Exploring non-noble metal catalysts (e.g., copper, nickel, iron) for both reductive amination and N-arylation reactions to reduce cost and environmental impact. wikipedia.orgfrontiersin.org

Green Solvents: Investigating the use of aqueous media, ionic liquids, or deep eutectic solvents to replace conventional volatile organic compounds.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: Engineering and applying enzymes like IREDs for the asymmetric reductive amination of oxan-4-one with 2-methoxyaniline to produce enantiopure products. lookchem.com

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Strategy | Precursors | Catalyst/Reagent Examples | Potential Advantages | Potential Challenges |

| Reductive Amination | Oxan-4-one, 2-Methoxyaniline | NaBH(OAc)₃, H₂/Pd/C, Ni-catalysts wikipedia.org | High atom economy, often one-pot. wikipedia.org | Control of over-alkylation, functional group tolerance. frontiersin.org |

| Buchwald-Hartwig Amination | 4-Aminooxane, 1-bromo-2-methoxybenzene | Pd₂(dba)₃, XPhos | High functional group tolerance, broad scope. | Cost of palladium catalysts and ligands. |

| Ullmann Condensation | 4-Aminooxane, 1-iodo-2-methoxybenzene | CuI, L-proline, Cs₂CO₃ | Lower cost catalyst system. mdpi.comresearchgate.net | Often requires higher temperatures and stronger bases. mdpi.com |

| Biocatalytic Reductive Amination | Oxan-4-one, 2-Methoxyaniline | Imine Reductase (IRED), Amine Dehydrogenase (AmDH) rsc.org | High stereoselectivity, mild aqueous conditions. lookchem.com | Limited substrate scope, enzyme stability and cost. |

In-depth Mechanistic Studies of Its Key Chemical Transformations

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the secondary amine, the oxane ring, and the methoxy-substituted aryl group. A thorough understanding of the mechanisms of its reactions is crucial for controlling reaction outcomes and designing new applications.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, such as reaction progress kinetic analysis (RPKA) and variable time normalization analysis (VTNA), can determine the rate dependencies on each reactant and catalyst component. researchgate.net Isotopic labeling studies can pinpoint bond-breaking and bond-forming steps.

Key transformations worthy of mechanistic investigation include:

N-Arylation/Alkylation: Studying the mechanism of further functionalization of the secondary amine. For copper-catalyzed N-arylation, this would involve identifying the active copper(I) amidate complex and determining if the aryl halide activation is the rate-determining step. nih.govacs.org

Oxidative Reactions: Investigating the oxidation of the secondary amine to nitroxide radicals or the oxidation of the oxane ring. Understanding the amine/nitroxide cycling mechanism could be relevant for applications in polymer stabilization. researchgate.net

O-Demethylation: Probing the conditions and mechanism for the cleavage of the methoxy (B1213986) ether to the corresponding phenol, which would provide a handle for further derivatization.

Exploration of Its Conformational Dynamics in Solution and Solid States

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical properties and biological activity. The molecule possesses multiple conformational degrees of freedom, including the chair-boat interconversion of the oxane ring and rotation around the N-C(aryl) and C(aryl)-O bonds.

Future work should aim to comprehensively map the conformational landscape of this molecule. In the solid state, single-crystal X-ray diffraction will be invaluable for determining the preferred conformation and intermolecular interactions, such as hydrogen bonding. A comparison with structurally related compounds, like N-(4-methoxyphenyl)-nitrobenzenesulfonamides, where C-S-N-C torsion angles dictate different phenyl ring orientations, suggests that packing forces could play a significant role. scilit.com

In solution, advanced NMR techniques, including variable-temperature (VT) NMR and Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the dynamic equilibria between different conformers. These experimental studies should be complemented by high-level quantum chemical calculations to determine the relative energies of different conformers and the energy barriers for their interconversion.

Table 2: Key Conformational Features for Investigation

| Conformational Feature | Relevant Torsion Angles | Proposed Investigative Techniques | Expected Outcome |

| Oxane Ring Pucker | C-C-O-C | VT-NMR, X-ray Crystallography, DFT | Determination of the dominant chair conformation and the energy barrier for ring inversion. |

| Aryl Group Orientation | C(oxane)-C-N-C(aryl) | NOESY, X-ray Crystallography, DFT | Identification of preferred orientation (e.g., axial vs. equatorial) and rotational barriers. |

| Methoxy Group Rotation | C(aryl)-C-O-CH₃ | VT-NMR, DFT | Understanding the influence of the methoxy group's orientation on electronic properties and steric hindrance. |

Designing New Ligand Systems based on the N-Aryl-Oxan-4-amine Scaffold

The presence of both nitrogen and oxygen donor atoms in this compound makes its scaffold an attractive platform for the design of novel ligands for coordination chemistry and catalysis. The N and O atoms can potentially act as a bidentate chelating system for a variety of metal centers.

Future research should focus on the synthesis and coordination chemistry of this scaffold. The methoxy group's oxygen atom could participate in chelation, forming a stable six-membered ring with a metal ion coordinated to the amine nitrogen. This could be a valuable feature for stabilizing catalytic intermediates.

Potential research directions include:

Synthesis of Metal Complexes: Reacting this compound with various metal precursors (e.g., Pd, Cu, Rh, Ir) to synthesize and characterize the resulting coordination complexes.

Catalytic Applications: Screening the synthesized metal complexes for catalytic activity in reactions such as cross-coupling, hydrogenation, and C-H activation.

Scaffold Modification: Introducing additional donor groups onto the aryl ring or modifying the oxane backbone to create tridentate or tetradentate ligands with tailored steric and electronic properties. This modular approach allows for the fine-tuning of the ligand for specific catalytic applications. rsc.org

Computational Design of Derivatives with Tailored Chemical Reactivity or Self-Assembly Properties

Computational chemistry provides a powerful tool for the rational design of new molecules with specific, pre-defined properties, thereby guiding synthetic efforts. nih.gov For this compound, computational methods can be employed to design derivatives with tailored chemical reactivity or the ability to form ordered supramolecular structures through self-assembly.

Density Functional Theory (DFT) can be used to calculate key properties such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and global reactivity descriptors to predict the reactivity of new derivatives. cardiff.ac.uk Molecular dynamics (MD) simulations can be used to study the self-assembly behavior of designed molecules in different environments, predicting how modifications to the structure will influence intermolecular interactions and packing.

Key areas for computational exploration include:

Tuning Electronic Properties: Investigating how the addition of electron-donating or electron-withdrawing groups to the phenyl ring alters the nucleophilicity of the amine and the electronic character of the molecule.

Designing for Self-Assembly: Introducing functional groups capable of specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to promote the formation of well-defined supramolecular architectures like liquid crystals or gels.

Virtual Screening for Biological Targets: Using the N-aryl-oxan-4-amine scaffold as a starting point for the in silico design of derivatives with potential binding affinity to biological targets, such as enzymes or receptors. The 1,3,4-oxadiazole (B1194373) scaffold, which is structurally related, is considered a privileged structure in medicinal chemistry for its wide range of biological activities. nih.govnih.gov

Table 3: Hypothetical Derivatives and Their Potential Tailored Properties

| Derivative | Modification | Predicted Property | Potential Application |

| Derivative A | Addition of a nitro group at the 4-position of the phenyl ring. | Increased electrophilicity of the aryl ring, altered hydrogen bonding. | Precursor for dyestuffs, nonlinear optical materials. |

| Derivative B | Replacement of the methoxy group with a long alkyl chain (e.g., -OC₁₂H₂₅). | Increased lipophilicity, potential for liquid crystalline phases. | Self-assembling materials, drug delivery systems. |

| Derivative C | Introduction of a carboxylic acid group on the phenyl ring. | Zwitterionic character, pH-responsive solubility, enhanced metal chelation. | pH-responsive materials, advanced ligand design. |

| Derivative D | Fluorination of the phenyl ring. | Enhanced metabolic stability, altered binding properties. | Medicinal chemistry, agrochemicals. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)oxan-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-methoxyaniline with oxane-4-amine derivatives under catalytic conditions. Key steps include:

- Catalyst selection : Palladium or copper catalysts (e.g., Pd/C) in inert atmospheres to prevent oxidation .

- Solvent optimization : Polar aprotic solvents like DMF or toluene improve reaction efficiency .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. How can researchers characterize this compound’s structure and confirm its identity?

- Methodological Answer : Use multi-spectral analysis:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy group at 2-position, oxane ring protons) .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 222.16) .

- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .

Q. What metabolic pathways are implicated in this compound’s biotransformation, and which enzymes are involved?

- Methodological Answer : Hepatic microsomal studies reveal:

- Primary pathway : Oxidation to N-(2-methoxyphenyl)hydroxylamine via CYP1A2, followed by redox cycling to o-nitrosoanisole .

- Secondary pathway : Reduction to o-anisidine (2-methoxyaniline) mediated by CYP1A enzymes .

- Key assays : Incubate with NADPH-fortified microsomes, monitor metabolites via HPLC (retention time 8.8–28.6 min) .

Advanced Research Questions

Q. How do CYP enzyme isoforms influence the metabolic fate of this compound, and what experimental models resolve conflicting data?

- Methodological Answer :

- Species-specific differences : Rat vs. rabbit microsomes show divergent metabolite ratios (e.g., o-aminophenol formation is negligible in rats) .

- Enzyme induction : Pre-treat models with β-naphthoflavone (CYP1A inducer) to enhance oxidative metabolism .

- Reconstituted systems : Purified CYP2E1 + NADPH:CYP reductase clarify isoform-specific roles .

Q. What experimental strategies resolve contradictions in receptor binding data for this compound derivatives?

- Methodological Answer :

- Radioligand assays : Compare binding affinity of C-WAY-100635 (5-HT agonist) vs. F-Mefway (antagonist) in competitive assays .

- PET/MRI co-registration : Quantify receptor density in vivo using pseudo-transmission data from T1-weighted MRI to correct attenuation .

- Mutagenesis studies : Modify 2-methoxyphenyl substituents to isolate steric vs. electronic effects on binding .

Q. How can researchers mitigate DNA adduct formation during this compound’s metabolic activation?

- Methodological Answer :

- Antioxidant co-treatment : Use N-acetylcysteine (5 mM) to scavenge reactive oxygen species (ROS) generated during redox cycling .

- DNA repair assays : Employ comet assays or P-postlabeling to quantify adducts in HepG2 cells .

- Knockout models : CRISPR-Cas9 CYP1A2-KO hepatocytes reduce hydroxylamine-mediated genotoxicity by 70% .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in cytotoxicity studies?

- Methodological Answer :

- Non-linear regression : Fit IC curves using four-parameter logistic models (e.g., GraphPad Prism) .

- ANOVA with Tukey’s test : Compare means across treatment groups (e.g., 24 vs. 48 hr exposure) .

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics of treated vs. control cells) .

Q. How should researchers validate the specificity of this compound’s interactions with non-target proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure dissociation constants () for off-target binding (e.g., serum albumin) .

- Thermal Shift Assay (TSA) : Monitor protein melting shifts to identify non-specific stabilization .

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins Panlabs) to rule out promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.